molecular formula C16H21FN4O2S B10950514 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone

Cat. No.: B10950514
M. Wt: 352.4 g/mol
InChI Key: WKBITVOEMRSSJA-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a sulfone group attached to a piperazine ring, which is further substituted with a fluorobenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The dimethylpyrazole is reacted with piperazine in the presence of a suitable solvent like ethanol.

    Introduction of the Fluorobenzyl Group: The piperazine derivative is then reacted with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Sulfone Group: Finally, the compound is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides or thiols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

    Addition: Various electrophiles or nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Adducts formed at the pyrazole ring.

Scientific Research Applications

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the piperazine and sulfone groups.

    4-(3-fluorobenzyl)piperazine: A compound with the piperazine and fluorobenzyl groups but lacking the pyrazole and sulfone moieties.

    1,3-dimethyl-1H-pyrazol-4-yl sulfone: A compound with the pyrazole and sulfone groups but without the piperazine and fluorobenzyl groups.

Uniqueness

1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone is unique due to its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C16H21FN4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C16H21FN4O2S/c1-13-16(12-19(2)18-13)24(22,23)21-8-6-20(7-9-21)11-14-4-3-5-15(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

WKBITVOEMRSSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C

Origin of Product

United States

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